molecular formula C15H17N3O2S B14802425 1-Benzyl-4-(2-nitro-3-thienyl)piperazine

1-Benzyl-4-(2-nitro-3-thienyl)piperazine

Cat. No.: B14802425
M. Wt: 303.4 g/mol
InChI Key: ZKVIDOKDAAIBBG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-nitro-3-thienyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a nitro-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2-nitro-3-thienyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2-nitro-3-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-nitro-3-thienyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

    Reduction of the nitro group: 1-Benzyl-4-(2-amino-3-thienyl)piperazine.

    Substitution of the benzyl group: Various substituted piperazines with different functional groups.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-nitro-3-thienyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and thienyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 1-Benzyl-4-(2-nitrobenzoyl)piperazine
  • 1-Benzoyl-4-(4-nitrophenyl)piperazine
  • 1-(4-Bromobenzoyl)-4-phenylpiperazine

Comparison: 1-Benzyl-4-(2-nitro-3-thienyl)piperazine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

1-benzyl-4-(2-nitrothiophen-3-yl)piperazine

InChI

InChI=1S/C15H17N3O2S/c19-18(20)15-14(6-11-21-15)17-9-7-16(8-10-17)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2

InChI Key

ZKVIDOKDAAIBBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(SC=C3)[N+](=O)[O-]

Origin of Product

United States

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